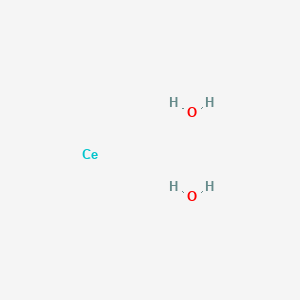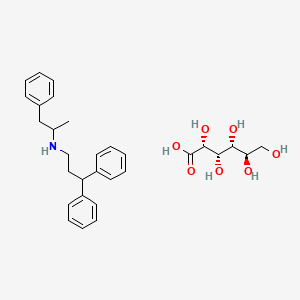
Hafnium--vanadium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium–vanadium (1/2) is a compound consisting of hafnium and vanadium in a 1:2 ratio. Hafnium is a transition metal known for its high melting point and corrosion resistance, while vanadium is another transition metal known for its ability to form stable compounds with various oxidation states. The combination of these two metals results in a compound with unique properties that are useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hafnium–vanadium (1/2) can be synthesized through various methods, including:
Direct Combination: This involves heating hafnium and vanadium metals together at high temperatures in an inert atmosphere to form the desired compound.
Chemical Vapor Deposition: This method involves the reaction of hafnium and vanadium halides in a high-temperature environment to produce the compound.
Reduction of Oxides: Hafnium and vanadium oxides can be reduced using a reducing agent such as hydrogen or carbon to form the compound.
Industrial Production Methods
In industrial settings, the production of hafnium–vanadium (1/2) often involves the reduction of mixed oxides or halides of hafnium and vanadium. The process is carried out in high-temperature furnaces under controlled atmospheres to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hafnium–vanadium (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of hafnium and vanadium.
Reduction: It can be reduced to its constituent metals using strong reducing agents.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Other metal halides or oxides in a high-temperature environment.
Major Products Formed
Oxidation: Hafnium oxide and vanadium oxide.
Reduction: Pure hafnium and vanadium metals.
Substitution: Compounds with substituted metals.
Scientific Research Applications
Hafnium–vanadium (1/2) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions due to its unique properties.
Energy Storage: The compound is used in vanadium redox flow batteries, which are known for their long life and high efficiency.
Material Science: It is used in the development of high-performance materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism by which hafnium–vanadium (1/2) exerts its effects involves its ability to undergo redox reactions. The compound can easily switch between different oxidation states, making it an effective catalyst and energy storage material. The molecular targets and pathways involved include the redox pairs of vanadium and the formation of stable oxides of hafnium.
Comparison with Similar Compounds
Similar Compounds
Hafnium–zirconium (1/2): Similar in terms of chemical properties due to the lanthanide contraction.
Vanadium–titanium (1/2): Similar in terms of oxidation states and catalytic properties.
Uniqueness
Hafnium–vanadium (1/2) is unique due to its combination of high melting point, corrosion resistance, and ability to form stable compounds with multiple oxidation states. This makes it particularly useful in high-temperature and corrosive environments, as well as in applications requiring stable redox reactions.
Properties
CAS No. |
12029-31-1 |
|---|---|
Molecular Formula |
HfV2 |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
hafnium;vanadium |
InChI |
InChI=1S/Hf.2V |
InChI Key |
UHOTUEJTVWSSKI-UHFFFAOYSA-N |
Canonical SMILES |
[V].[V].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






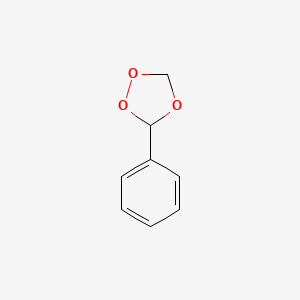
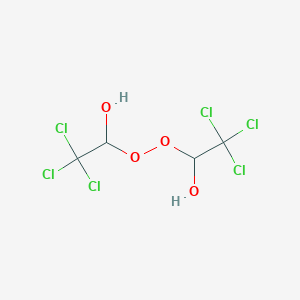
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
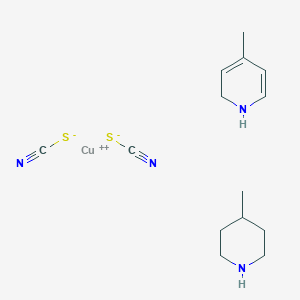
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)

